Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt

Übersicht

Beschreibung

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt is a chemical compound with a complex structure that includes an acetic acid moiety and an ethylamino carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt typically involves the reaction of acetic acid derivatives with ethylamine and carbonyl-containing compounds. . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt has been explored for its potential in drug formulation. Its properties may enhance drug solubility and bioavailability, making it an interesting candidate for further research in pharmacology.

- Case Study : A study on drug solubility indicated that ammonium salts can significantly improve the solubility of poorly soluble drugs, which is essential for effective therapeutic outcomes .

Agricultural Uses

The compound is being investigated for its herbicidal properties. As a monoammonium salt, it may serve as an effective active ingredient in herbicides or plant-growth regulators.

- Case Study : Research has shown that non-hygroscopic mono-ammonium salts can be utilized in formulations that enhance the efficacy of herbicides while reducing environmental impact .

Environmental Science

In environmental assessments, compounds like this compound are evaluated for their ecological impact. Studies have utilized models to predict the behavior of such compounds in aquatic environments.

- Data Table: Ecological Impact Assessment

Parameter Value Critical Toxicity Value (CTV) To be determined (TBD) Estimated Environmental Concentration (PEC) TBD Predicted No Effect Concentration (PNEC) TBD

This table highlights the need for further research to establish safe usage levels and environmental guidelines.

Advantages of Using this compound

- Enhanced Solubility : Its ammonium salt form may improve the solubility of various compounds.

- Non-Hygroscopic Properties : Being non-hygroscopic allows for easier handling and storage compared to other salts .

- Versatility : Its potential applications span across pharmaceuticals and agriculture, indicating a broad utility.

Challenges and Considerations

While promising, the application of this compound faces challenges:

- Regulatory Approval : As with any chemical used in pharmaceuticals or agriculture, regulatory hurdles must be navigated.

- Environmental Concerns : Understanding the ecological impact is vital to ensure sustainable use.

Wirkmechanismus

The mechanism of action of acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acetic acid, (((methylamino)carbonyl)amino)oxo-, monoammonium salt

- Acetic acid, (((propylamino)carbonyl)amino)oxo-, monoammonium salt

- Acetic acid, (((butylamino)carbonyl)amino)oxo-, monoammonium salt

Uniqueness

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt is unique due to its specific ethylamino carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biologische Aktivität

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt, also known by its CAS number 105918-81-8, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 106.08 g/mol

- CAS Registry Number : 105918-81-8

- Synonyms : Acetic acid, aminooxo-, monoammonium salt; Oxamic acid, ammonium salt

Mechanisms of Biological Activity

The biological activity of acetic acid derivatives often relates to their roles as metabolic intermediates and their interactions with various biological pathways. The monoammonium salt form enhances solubility and bioavailability, which can influence its pharmacological effects.

1. Antimicrobial Activity

Research has indicated that acetic acid and its derivatives exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. A study highlighted that acetic acid effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

2. Antioxidant Properties

Acetic acid derivatives have been shown to possess antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in protecting cells from damage that can lead to chronic diseases.

3. Modulation of Metabolic Pathways

Acetic acid plays a significant role in energy metabolism. It is involved in the synthesis of fatty acids and cholesterol. The monoammonium salt form may enhance these metabolic processes by providing a more readily available source of acetate for cellular uptake.

Case Studies

- Study on Antimicrobial Effects :

- Antioxidant Activity Assessment :

- Metabolic Pathway Interaction Study :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 106.08 g/mol |

| CAS Number | 105918-81-8 |

| Melting Point | 223-224 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antioxidant Activity | Dose-dependent scavenging |

Eigenschaften

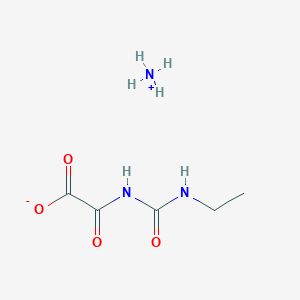

IUPAC Name |

azanium;2-(ethylcarbamoylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4.H3N/c1-2-6-5(11)7-3(8)4(9)10;/h2H2,1H3,(H,9,10)(H2,6,7,8,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXKHCJUTFWBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147417 | |

| Record name | Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105918-81-8 | |

| Record name | Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105918818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.